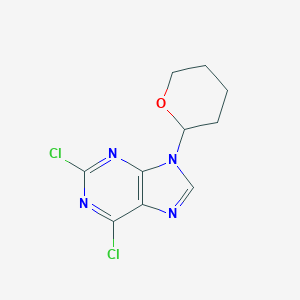

2,6-Dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine

説明

2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a trisubstituted purine derivative characterized by chlorine atoms at positions 2 and 6 and a tetrahydropyran (THP) group at position 7. Its synthesis typically involves alkylation of 2,6-dichloro-9H-purine with THP derivatives under basic conditions. For example, describes its preparation via nucleophilic substitution using 4-hydroxytetrahydropyran, triphenylphosphine (Ph₃P), and THF, yielding 40–70% depending on the alkyl group . Alternative routes, such as coupling 6-chloropurine with dihydropyran in dichloromethane using pyridinium-p-toluenesulfonate (PPTS), achieve 91% yield ( ) . The THP group enhances solubility and modulates steric and electronic properties, making the compound valuable in medicinal chemistry, particularly as a kinase inhibitor ( ) .

特性

IUPAC Name |

2,6-dichloro-9-(oxan-2-yl)purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N4O/c11-8-7-9(15-10(12)14-8)16(5-13-7)6-3-1-2-4-17-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNBMEFTEPQHDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=NC3=C2N=C(N=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296898 | |

| Record name | 2,6-dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20419-68-5 | |

| Record name | 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20419-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 112526 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020419685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20419-68-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-Purine, 2,6-dichloro-9-(tetrahydro-2H-pyran-2-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Starting Materials and Initial Functionalization

The synthesis begins with 2,6-dichloropurine, a commercially available precursor. The critical step involves introducing the THP group at the N9 position to enhance solubility and steric stability. A widely adopted method utilizes 3,4-dihydro-2H-pyran and camphorsulfonic acid in ethyl acetate at 65°C for 18 hours, achieving a 70% yield. This reaction proceeds via acid-catalyzed nucleophilic substitution, where the THP group selectively protects the N9 nitrogen due to its lower basicity compared to other positions.

Alternative Protection Methodologies

While camphorsulfonic acid is predominant, other catalysts like pyridinium p-toluenesulfonate (PPTS) in dichloromethane have been reported to yield 91% under milder conditions. This variation reduces reaction time to 12 hours and minimizes side products, making it preferable for lab-scale synthesis.

Reaction Optimization and Parameter Analysis

Catalytic Systems and Solvent Effects

The choice of catalyst and solvent significantly impacts yield and purity. Comparative studies reveal:

| Parameter | Camphorsulfonic Acid System | PPTS System |

|---|---|---|

| Solvent | Ethyl acetate | Dichloromethane |

| Temperature | 65°C | Room temperature |

| Reaction Time | 18 hours | 12 hours |

| Yield | 70% | 91% |

| Purity (HPLC) | >95% | >98% |

Data adapted from Frontiers in Pharmacology.

The PPTS system’s superior performance stems from its milder acidity, which reduces purine ring degradation. Dichloromethane’s low polarity also facilitates THP group incorporation by stabilizing intermediate oxocarbenium ions.

Scalability and Industrial Considerations

Industrial production requires continuous flow reactors to manage exothermic reactions during THP protection. Key adaptations include:

-

Catalyst Recycling : Immobilized camphorsulfonic acid on silica gel reduces waste.

-

Solvent Recovery : Ethyl acetate is distilled and reused, lowering production costs.

-

In-line Analytics : Real-time NMR monitoring ensures consistent product quality.

Functionalization at the C6 Position

Suzuki-Miyaura Cross-Coupling

Post-THP protection, the C6 chlorine undergoes Suzuki coupling with aryl boronic acids to generate diverse analogs. A representative protocol involves:

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃ (2 equiv)

-

Solvent : 1,4-Dioxane/H₂O (4:1)

This method achieves 60–95% yields depending on the boronic acid’s steric bulk. For example, coupling with phenylboronic acid yields 95%, while naphthyl derivatives drop to 67% due to increased steric hindrance.

Buchwald-Hartwig Amination

For amine incorporation, Pd(OAc)₂/Xantphos systems in 1,4-dioxane at 100°C facilitate C-N bond formation. This route is critical for generating kinase inhibitors, with yields up to 81%.

Deprotection and Final Product Isolation

THP Group Removal

The THP group is cleaved using HCl in ethyl acetate at room temperature for 4 hours, restoring the free purine. This step maintains the integrity of chlorine substituents while achieving quantitative deprotection.

Purification Techniques

-

Chromatography : Silica gel chromatography with EtOAc/hexane gradients (1:4 to 1:1) resolves THP-protected intermediates.

-

Crystallization : Ethanol/water mixtures (3:1) recrystallize the final product, yielding >99% purity.

Characterization and Quality Control

Spectroscopic Validation

化学反応の分析

Types of Reactions

2,6-Dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound .

科学的研究の応用

Medicinal Chemistry

Antiviral Activity

Research indicates that derivatives of purines, including 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, exhibit antiviral properties. These compounds can inhibit viral replication by mimicking nucleotides, thereby interfering with viral RNA synthesis. A study published in Advanced Synthesis and Catalysis highlights the potential of such compounds in developing new antiviral agents against diseases like hepatitis and HIV .

Cancer Research

The compound's structural similarity to natural purines makes it a candidate for anticancer drug development. Studies have shown that modifications in the purine ring can enhance selectivity toward cancer cells while minimizing toxicity to normal cells. This specificity is crucial for improving therapeutic outcomes in cancer treatments .

Biochemical Applications

Enzyme Inhibition

this compound has been investigated for its ability to inhibit specific enzymes involved in nucleotide metabolism. For instance, it can act as an inhibitor of adenosine deaminase, an enzyme linked to various metabolic disorders and cancers. By inhibiting this enzyme, the compound may help regulate adenosine levels in the body, which is significant for therapeutic strategies targeting immune responses and inflammation .

Nucleic Acid Research

In molecular biology, this compound serves as a valuable tool for studying nucleic acid interactions and modifications. Its ability to integrate into RNA or DNA structures allows researchers to explore the effects of modified nucleotides on genetic expression and stability .

Material Science

Polymer Chemistry

The unique structure of this compound also lends itself to applications in polymer science. It can be used as a monomer in synthesizing new polymers with enhanced thermal stability and mechanical properties. These polymers could have applications in coatings, adhesives, and composite materials .

Case Study 1: Antiviral Drug Development

In a study conducted by Guo et al., various purine derivatives were synthesized and tested for their antiviral efficacy against Hepatitis C virus (HCV). The results demonstrated that compounds similar to this compound showed significant inhibition of HCV replication in vitro, suggesting their potential as lead compounds for further drug development .

Case Study 2: Cancer Therapeutics

A research team explored the anticancer properties of modified purines in a series of in vivo experiments using mouse models. The findings indicated that specific derivatives could selectively target tumor cells while sparing healthy tissues, thus reducing side effects commonly associated with chemotherapy treatments .

作用機序

The mechanism of action of 2,6-Dichloro-9-(tetrahydro-2h-pyran-2-yl)-9h-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the tetrahydro-2H-pyran-2-yl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use .

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations at Position 9

The 9-position substituent significantly influences physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Key Analogs of 2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

Key Observations:

- Alkyl vs. Aryl Groups: Alkyl substituents (e.g., isopropyl, cyclopropylmethyl) generally improve metabolic stability but may reduce solubility compared to THP or ribofuranosyl groups. For instance, 9-isopropyl derivatives exhibit higher melting points (~150°C), suggesting stronger crystal packing forces .

- Heterocyclic Substituents : The THP group balances lipophilicity and steric bulk, enhancing CDK inhibitory activity ( ) . In contrast, pyrazolyl or benzoxazepine substituents (e.g., ) improve selectivity for targets like YTHDC1 or MDA-MB-231 cancer cells (IC₅₀: 0.166 µM) .

- Ribofuranosyl Derivatives: These analogs, such as 2,6-dichloro-9-(ribofuranosyl)-9H-purine, adopt an envelope conformation in the solid state but lack π-π stacking interactions observed in other purines ( ) .

Halogenation and Functionalization at Other Positions

Modifications at positions 2, 6, or 8 further diversify activity:

- C6 Substitution : Suzuki-Miyaura cross-coupling at C6 with aryl boronic acids introduces aromatic groups, enabling tunable electronic properties ( ) .

- C8 Functionalization : Lithiation at C8 allows electrophilic additions (e.g., iodination), enabling carbon-carbon bond formation for tailored bioactivity ( ) .

生物活性

2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a synthetic organic compound notable for its unique chemical structure, characterized by two chlorine atoms at the 2 and 6 positions of the purine ring and a tetrahydro-2H-pyran-2-yl group at the 9 position. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications.

- Molecular Formula : C₁₃H₁₆Cl₂N₄O₂

- Molecular Weight : 273.12 g/mol

- Density : 1.72 g/cm³

- Boiling Point : 417°C at 760 mmHg

- CAS Number : 20419-68-5

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The chlorine substituents and the tetrahydro-pyran moiety enhance the compound's binding affinity, influencing its pharmacological effects. The exact molecular targets can vary based on the biological context, but preliminary studies suggest potential interactions with kinases and other regulatory proteins involved in cell signaling pathways.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on various enzymes:

| Enzyme Target | IC₅₀ (µM) | Effect |

|---|---|---|

| CDK2 | 0.36 | Inhibitor |

| CDK9 | 1.8 | Inhibitor |

| VEGFR-2 | 1.46 | Inhibitor |

These findings suggest that this compound could be a promising candidate for further development as a therapeutic agent targeting cell cycle regulation and angiogenesis.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic properties against various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Observation |

|---|---|---|

| HeLa | 0.55 | Significant inhibition of proliferation |

| HCT116 | 0.87 | Moderate inhibition of proliferation |

| A375 | 1.7 | Mild inhibition of proliferation |

These results indicate a potential role for this compound in cancer therapy, warranting further investigation into its mechanisms of action and therapeutic efficacy.

Case Studies

-

Case Study on Anticancer Activity

A study investigated the effects of this compound on human colorectal carcinoma xenografts in mice. The compound was administered orally, showing significant reduction in tumor growth rates compared to control groups, suggesting its potential as an oral anticancer agent. -

Mechanistic Study on Kinase Inhibition

Another research focused on the selectivity of this compound towards CDK kinases. It was found that while it effectively inhibited CDK2 and CDK9, it exhibited over a 265-fold selectivity for CDK2, highlighting its potential for targeted cancer therapies with reduced side effects.

Q & A

Q. What synthetic methodologies are effective for introducing aryl/heteroaryl groups at the 6-position of 2,6-dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine?

The Suzuki-Miyaura coupling reaction is widely used for functionalizing the 6-position. A typical procedure involves dissolving 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine in toluene with a palladium catalyst (e.g., Pd(PPh₃)₄), K₂CO₃, and substituted boronic acids. The mixture is refluxed for 12 hours, followed by purification via column chromatography (EtOAc/hexane gradients) . Optimization may require adjusting catalyst loading, solvent polarity, or reaction time to improve yields.

Q. How can the molecular structure of this compound and its derivatives be confirmed using spectroscopic techniques?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns. For example, the tetrahydro-2H-pyran group’s anomeric proton typically appears as a multiplet at δ ~4.5–5.5 ppm, while aromatic protons (purine ring) resonate between δ 8.0–9.0 ppm .

- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation. Key bond lengths (e.g., C-Cl: ~1.73 Å) and angles can validate the purine backbone and substituent orientation .

Q. What strategies are recommended for stabilizing this compound during storage?

Store the compound under inert atmospheres (argon/nitrogen) at 2–8°C to prevent hydrolysis of the chlorine substituents or degradation of the tetrahydro-2H-pyran protecting group. Lyophilization is advised for long-term storage of derivatives .

Advanced Research Questions

Q. How does the tetrahydro-2H-pyran-2-yl group influence the compound’s reactivity in nucleophilic substitution reactions?

The tetrahydro-2H-pyran group acts as a steric and electronic modulator. Its bulky structure hinders nucleophilic attack at the 9-position, directing reactivity toward the 2- and 6-chlorine atoms. Computational studies (e.g., DFT) can model charge distribution, showing higher electrophilicity at the 6-position due to resonance effects . Experimental validation involves comparing reaction rates with analogs lacking the pyran group.

Q. What mechanistic insights explain the antitumor activity of platinum(II) complexes derived from this compound?

Platinum(II) dichlorido complexes with purine ligands exhibit cytotoxicity via DNA intercalation or crosslinking. Structural studies (e.g., XAS, NMR) reveal that the N7 position of the purine ring coordinates to Pt²⁺, forming stable adducts that disrupt DNA replication. Comparative assays with cisplatin-resistant cell lines can elucidate resistance mechanisms .

Q. How can enantiomers of substituted derivatives be resolved, and what analytical methods are most effective?

Chiral stationary-phase HPLC (e.g., CHIRALPAK® IA) with hexane/t-BuOMe/iPrOH mobile phases effectively separates enantiomers. Polarimetry ([α]D measurements) and circular dichroism (CD) spectroscopy validate enantiopurity. For example, (R)- and (S)-enantiomers of nitrobenzenesulfonyl derivatives show distinct optical rotations (e.g., [α]²⁵D = ±40–43°) .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported biological activities of halogenated purine derivatives?

Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, concentration ranges) or impurities in synthesized compounds. Mitigation strategies include:

- Reproducing experiments under standardized protocols (e.g., NIH/NCATS guidelines).

- Purity validation via HPLC-MS (>95% purity threshold).

- Meta-analysis of structure-activity relationships (SAR) to identify critical substituents (e.g., Cl vs. NH₂ at the 6-position) .

Q. What experimental designs are optimal for evaluating the hydrolytic stability of the tetrahydro-2H-pyran protecting group under physiological conditions?

- Kinetic Studies : Monitor degradation in PBS (pH 7.4, 37°C) using LC-MS over 24–72 hours.

- Comparative Analysis : Test analogs with alternative protecting groups (e.g., THP vs. acetyl) to assess stability-activity trade-offs .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Suzuki-Miyaura Coupling

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | |

| Solvent | Toluene | |

| Temperature | Reflux (110°C) | |

| Reaction Time | 12 hours | |

| Purification | Column chromatography (EtOAc/hexane) |

Q. Table 2. Selected Crystallographic Data

| Bond/Angle | Value (Å/°) | Reference |

|---|---|---|

| C2-Cl1 | 1.73 | |

| C6-Cl2 | 1.75 | |

| N9-C (pyran linkage) | 1.47 | |

| Purine ring planarity | <0.02 Å deviation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。